molecular formula C17H14FNO3 B572048 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one CAS No. 1254973-33-5

2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one

Cat. No. B572048
M. Wt: 299.301
InChI Key: LTKNZGFVIZREDJ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one, also known as (2-F-7,8-DMOQ), is a synthetic compound with a wide range of applications in medicinal chemistry and scientific research. It was first synthesized in 1968 by the Japanese chemist Shigekazu Shimizu and has since been used in a variety of laboratory experiments. The compound has a unique structure with a quinolinone scaffold and a phenyl group with a fluorine atom substituted on the para position. This structure provides a wide range of advantages for use in medicinal chemistry and scientific research, including its ability to act as an inhibitor of enzymes, its low toxicity, and its ability to bind to a variety of molecules.

Scientific Research Applications

  • Synthesis Methods :

    • Catalyst-free green synthesis of novel 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives was achieved using a one-pot four-component reaction under ultrasonic condition, offering advantages like excellent yields, shorter reaction time, and simple workup procedures (Govindaraju et al., 2016).
  • Structural Analysis :

    • A study on weak interactions in 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives showed the influence of "organic fluorine" in crystal packing (Choudhury et al., 2003).
  • Biological Activities and Potential Applications :

    • Novel 2-(fluorophenyl)quinolin-4-one derivatives showed significant antitumor activity, with some analogues exhibiting inhibitory activity against various tumor cell lines. The mechanism of action suggested effects on tyrosine autophosphorylation of insulin-like growth factor-1 receptor (IGF-1R) (Chou et al., 2010).
    • 3-Hydroxyquinolin-2(1H)-one derivatives were evaluated as inhibitors of influenza A endonuclease, with several derivatives showing potent inhibitory activity (Sagong et al., 2013).
    • The compound 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline demonstrated broad-spectrum anti-cancer activity, with a mechanism of action through anti-proliferation rather than cytotoxicity (Huang et al., 2012).
  • Pharmaceutical Development :

    • Synthesis and preclinical evaluation of fluorine-18 labeled radiopharmaceuticals for P-Glycoprotein PET imaging at the blood-brain barrier were conducted, showing promise for studying P-gp function in neurological diseases (Savolainen et al., 2015).
  • Antitumor Agent Development :

    • A study on sigma-2 receptor agonists as potential antitumor agents in resistant tumors highlighted the development of high-affinity agonists with notable antiproliferative activity, offering an alternate strategy against multidrug-resistant cancers (Niso et al., 2013).

properties

IUPAC Name

2-(4-fluorophenyl)-7,8-dimethoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3/c1-21-15-8-7-12-14(20)9-13(19-16(12)17(15)22-2)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKNZGFVIZREDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C=C(N2)C3=CC=C(C=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678738
Record name 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one

CAS RN

1254973-33-5
Record name 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
X Liu, CB Chan, SW Jang, S Pradoldej… - Journal of medicinal …, 2010 - ACS Publications
7,8-Dihydroxyflavone is a recently identified small molecular tropomyosin-receptor-kinase B (TrkB) agonist. Our preliminary structural−activity relationship (SAR) study showed that the 7,…
Number of citations: 219 pubs.acs.org

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